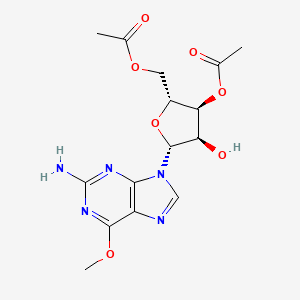

((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate

Description

((2R,3S,4R,5R)-3-Acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate is a nucleoside analog featuring a modified purine base (2-amino-6-methoxy-9H-purin-9-yl) attached to a tetrahydrofuran ring. Key structural attributes include:

- Stereochemistry: The (2R,3S,4R,5R) configuration ensures precise spatial orientation critical for biological interactions.

- Functional Groups: Two acetyl groups (at C3 and the hydroxymethyl side chain) and a methoxy substitution at C6 of the purine base.

This compound shares foundational similarities with antiviral and anticancer nucleoside analogs but distinguishes itself through its substitution pattern and stereochemistry.

Properties

Molecular Formula |

C15H19N5O7 |

|---|---|

Molecular Weight |

381.34 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-3-acetyloxy-5-(2-amino-6-methoxypurin-9-yl)-4-hydroxyoxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C15H19N5O7/c1-6(21)25-4-8-11(26-7(2)22)10(23)14(27-8)20-5-17-9-12(20)18-15(16)19-13(9)24-3/h5,8,10-11,14,23H,4H2,1-3H3,(H2,16,18,19)/t8-,10-,11-,14-/m1/s1 |

InChI Key |

RVOFHBAZBJTJOQ-IDTAVKCVSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3OC)N)O)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)O)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

Glycosylation: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside intermediate.

Acetylation: The hydroxyl groups of the sugar moiety are acetylated using acetic anhydride in the presence of a base such as pyridine.

Deprotection: Any protecting groups on the purine base or sugar moiety are removed under mild conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate: can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The purine base can be reduced to form dihydropurine derivatives.

Substitution: The acetoxy groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogenating agents (e.g., thionyl chloride, SOCl2) or amines (e.g., methylamine).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the acetoxy groups can yield halogenated or aminated derivatives.

Scientific Research Applications

((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate: has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

Biology: Studied for its potential role in DNA and RNA synthesis and repair mechanisms.

Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of diseases such as HIV and certain types of cancer.

Industry: Utilized in the development of pharmaceuticals and diagnostic agents.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differentiators

Fluoro/Chloro: These halogenated analogs (e.g., Gemcitabine, CAS 16321-99-6) introduce electronegativity, altering base-pairing and enzyme inhibition .

Sugar Backbone Variations :

- Acetylation vs. Benzoylation : Acetyl groups (target compound) offer better metabolic stability than benzoyl esters (CAS 16321-99-6), which may prolong half-life but reduce solubility .

- Trifluoromethylsulfonyl Group : Unique to CAS 161109-76-8, this group enhances reactivity with nucleophilic residues in enzymes, a feature absent in the target compound .

Stereochemical Impact :

- The (2R,3S,4R,5R) configuration in the target compound contrasts with the (2R,3R,4R,5R) isomer in CAS 161109-76-8, altering spatial compatibility with nucleotide-binding pockets .

Biological Activity

The compound ((2R,3S,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl acetate is a complex organic molecule belonging to the class of nucleoside analogs. Its structure features a purine base linked to a sugar moiety with various functional groups, indicating potential biological activities relevant to medicinal chemistry and pharmacology.

The molecular formula of the compound is , with a molecular weight of 381.34 g/mol. The compound's IUPAC name is [(2R,3S,4R,5R)-3-acetyloxy-5-(2-amino-6-methoxypurin-9-yl)-4-hydroxyoxolan-2-yl]methyl acetate . Its structural characteristics suggest that it may interact with biological systems similarly to nucleotides and nucleosides.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N5O7 |

| Molecular Weight | 381.34 g/mol |

| IUPAC Name | [(2R,3S,4R,5R)-3-acetyloxy-5-(2-amino-6-methoxypurin-9-yl)-4-hydroxyoxolan-2-yl]methyl acetate |

| InChI Key | RVOFHBAZBJTJOQ-IDTAVKCVSA-N |

The biological activity of this compound is primarily attributed to its incorporation into nucleic acids. It can interfere with DNA and RNA synthesis by targeting enzymes such as DNA polymerase and reverse transcriptase. This interference may inhibit viral replication or induce apoptosis in cancer cells.

Biological Activities

- Antiviral Properties : The compound has been studied for its potential effectiveness against various viral infections, particularly HIV. Its mechanism involves mimicking natural nucleosides, thereby disrupting viral replication cycles.

- Anticancer Effects : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines by inducing programmed cell death through its action on cellular nucleic acid metabolism.

- Enzyme Inhibition : The presence of the purine structure suggests that it may inhibit specific enzymes involved in nucleotide metabolism, which can be crucial for both viral and cancer cell proliferation.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity of nucleoside analogs similar to this compound:

-

Study on HIV Inhibition :

- A study demonstrated that compounds structurally related to this molecule effectively inhibited HIV replication in vitro by incorporating into viral RNA.

- Reference: .

-

Cytotoxicity in Cancer Cells :

- Research published in Cancer Research indicated that certain nucleoside analogs led to significant cytotoxicity in leukemia cell lines through apoptosis induction.

- Reference: .

- Mechanistic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.